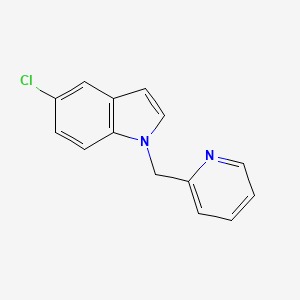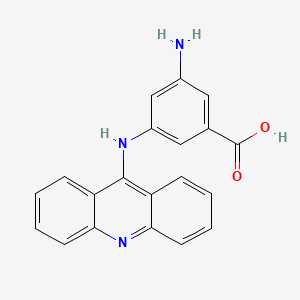
3-(9-Acridinylamino)-5-aminobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(9-Acridinylamino)-5-aminobenzoic acid is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties
Méthodes De Préparation
The synthesis of 3-(9-Acridinylamino)-5-aminobenzoic acid typically involves a multi-step process. One common method includes the reaction of 9-chloroacridine with 3,5-diaminobenzoic acid under specific conditions . The reaction is usually carried out in the presence of a base such as sodium methoxide, and the product is purified using techniques like recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
3-(9-Acridinylamino)-5-aminobenzoic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like methanol or dichloromethane, and reaction temperatures typically range from room temperature to reflux conditions . Major products formed from these reactions include various substituted and functionalized acridine derivatives .
Applications De Recherche Scientifique
3-(9-Acridinylamino)-5-aminobenzoic acid has several scientific research applications:
Medicine: Due to its anticancer properties, it is studied for its potential use in cancer therapy.
Industry: Acridine derivatives, including this compound, are used in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of 3-(9-Acridinylamino)-5-aminobenzoic acid involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting the activity of enzymes such as topoisomerase II . By doing so, it induces DNA damage and prevents the replication of cancer cells, leading to cell death . The compound’s molecular targets include DNA and topoisomerase enzymes, which are crucial for cell division and proliferation .
Comparaison Avec Des Composés Similaires
3-(9-Acridinylamino)-5-aminobenzoic acid can be compared with other acridine derivatives such as amsacrine and quinacrine. While all these compounds share a similar acridine core structure, they differ in their substituents and specific biological activities . For instance:
Amsacrine: Known for its use in leukemia treatment, it also intercalates into DNA and inhibits topoisomerase II.
Quinacrine: Used as an antimalarial and antibiotic, it binds to DNA and inhibits transcription and translation processes.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
655238-61-2 |
|---|---|
Formule moléculaire |
C20H15N3O2 |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
3-(acridin-9-ylamino)-5-aminobenzoic acid |
InChI |
InChI=1S/C20H15N3O2/c21-13-9-12(20(24)25)10-14(11-13)22-19-15-5-1-3-7-17(15)23-18-8-4-2-6-16(18)19/h1-11H,21H2,(H,22,23)(H,24,25) |
Clé InChI |
DDFLVOLCTDAPKP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC(=CC(=C4)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


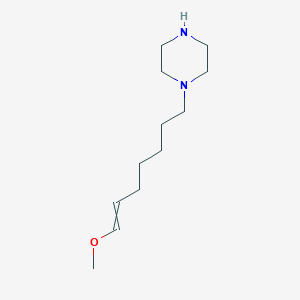
![3-Ethyl-2-sulfanylidene-5-[[4-[9,9,18,18-tetrakis(2-ethylhexyl)-15-[7-[(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2,1,3-benzothiadiazol-4-yl]-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-2,1,3-benzothiadiazol-7-yl]methylidene]-1,3-thiazolidin-4-one](/img/structure/B12522081.png)
![Benzoic acid, 4-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)-, ethyl ester](/img/structure/B12522089.png)
![4,4'-(Benzo[c][1,2,5]selenadiazole-4,7-diyl)dianiline](/img/structure/B12522091.png)
![2-Ethyl-6-[(E)-2-phenylvinyl]pyridine](/img/structure/B12522099.png)

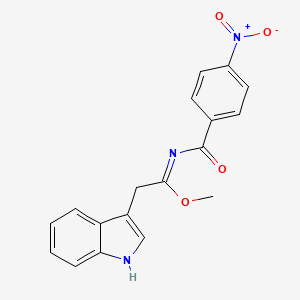

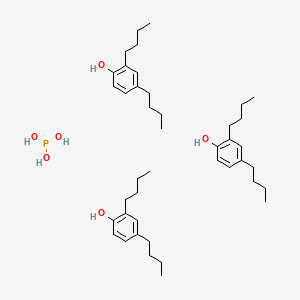
![1-Propanone, 3-[(2-methoxy-4-nitrophenyl)amino]-1,3-diphenyl-](/img/structure/B12522127.png)
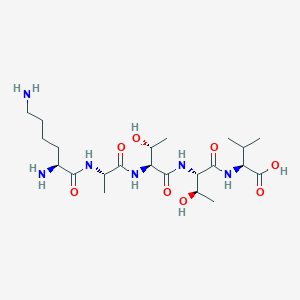
![3-[(3R,4R)-1-Benzyl-3,4-dimethylpiperidin-4-yl]benzamide](/img/structure/B12522141.png)

